4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
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Overview
Description
4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a chemical compound belonging to the class of pyrimidines. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chlorothiophene moiety, and a dimethylpyrimidine core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-Chlorothiophene-2-carbonyl chloride: This intermediate is synthesized by reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride under reflux conditions.
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is introduced by reacting the 5-chlorothiophene-2-carbonyl chloride with pyrrolidine in the presence of a base such as triethylamine.
Coupling with 2,6-Dimethylpyrimidine: The final step involves coupling the pyrrolidine intermediate with 2,6-dimethylpyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes or pyrimidines.
Scientific Research Applications
4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylic acid.
Pyrimidine Derivatives: Compounds with a pyrimidine core, such as 2,4-diaminopyrimidine.
Uniqueness
4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorothiophene moiety, in particular, enhances its reactivity and potential for various applications.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-9-7-14(18-10(2)17-9)21-11-5-6-19(8-11)15(20)12-3-4-13(16)22-12/h3-4,7,11H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNGMQAKEBNNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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